N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-benzyl-5-(4-ethylanilino)-N-methyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)20-18-17(21-23-22-18)19(25)24(2)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
JDCALVLVADWWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is widely employed for 1,4-disubstituted 1,2,3-triazoles. However, achieving the 4,5-disubstitution pattern requires tailored precursors:
- Azide Component : 4-Ethylphenyl azide (synthesized from 4-ethylaniline via diazotization and sodium azide substitution).
- Alkyne Component : Propiolamide derivative bearing N-benzyl-N-methyl groups.
Synthetic Protocol :
- Synthesis of N-benzyl-N-methylpropiolamide :
Propiolic acid is activated with thionyl chloride and reacted with N-benzyl-N-methylamine in dichloromethane (yield: 78%). - Cycloaddition Reaction :
Mixing the alkyne (1.2 eq) with 4-ethylphenyl azide (1 eq) in THF/water (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hours.
Challenges :
- Regioselectivity favors 1,4-disubstitution, necessitating post-synthetic modifications to introduce the 5-amino group.
- Copper residues require rigorous chelation with EDTA washes.
Post-Functionalization of Pre-Formed Triazole Scaffolds
Amination at Position 5
Method A: Nucleophilic Aromatic Substitution
A halogenated triazole-4-carboxamide undergoes displacement with 4-ethylaniline under basic conditions:
Procedure :
- Synthesis of 5-bromo-1H-1,2,3-triazole-4-carboxamide :
Bromination of 1H-1,2,3-triazole-4-carboxamide using N-bromosuccinimide (NBS) in acetonitrile at 0°C. - Amination :
React 5-bromo derivative (1 eq) with 4-ethylaniline (1.5 eq), K₂CO₃ (2 eq), and Pd(OAc)₂ (5 mol%) in DMF at 120°C for 24 hours.
Yield : 62% (HPLC purity: 94.3%).
Method B: Buchwald-Hartwig Coupling
Direct palladium-catalyzed coupling enhances efficiency:
- Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq) in toluene at 110°C.
- Yield : 71% (purity: 98.1% by LC-MS).
Carboxamide Installation via Amide Coupling
Carbodiimide-Mediated Coupling
Reagents :
- EDC·HCl (1.5 eq), HOBt (1.5 eq), N-benzyl-N-methylamine (2 eq) in DMF.
Procedure :
1. Activate 1H-1,2,3-triazole-4-carboxylic acid (1 eq) with EDC/HOBt for 30 minutes.
2. Add amine and stir at 25°C for 18 hours.
Yield : 85% after silica gel chromatography.
Mixed Carbonate Approach
Patent-Derived Method :
- React triazole acid chloride (generated via SOCl₂) with N-benzyl-N-methylamine in THF/water with K₂CO₃.
Advantage : Avoids racemization and simplifies workup.
Comparative Analysis of Synthetic Routes
| Parameter | CuAAC Route | Post-Functionalization |
|---|---|---|
| Total Yield | 34% | 58% |
| Purity (HPLC) | 89% | 97% |
| Steps | 5 | 3 |
| Regioselectivity | Low | High |
| Scalability | Limited | Industrial |
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylphenyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis is particularly significant in cancer research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares the 1,2,3-triazole-4-carboxamide scaffold with multiple analogs (Table 1). Key variations include:
- N-substituents: The benzyl group with an N-methyl substitution distinguishes it from analogs like N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (), which has an acetylphenyl group instead of benzyl.
- C5 substituents: The 4-ethylphenylamino group contrasts with other C5 groups, such as phenyl () or substituted aryl moieties ().
Table 1: Structural Comparison of Selected Triazole-4-carboxamides
Physicochemical Properties
Data from analogs suggest the following trends (Table 2):
- Melting Points : Triazole carboxamides typically exhibit high melting points (170–210°C) due to hydrogen bonding and aromatic stacking (). The target compound’s ethyl and methyl groups may lower its melting point slightly compared to dichlorophenyl analogs.
Table 2: Physical Properties of Selected Analogs
Biological Activity
N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a triazole ring and various functional groups, contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O, with a molecular weight of approximately 314.41 g/mol. The compound features a benzyl group, an ethyl-substituted phenyl group, and a triazole ring that plays a crucial role in its biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 314.41 g/mol |
| Functional Groups | Triazole ring, carboxamide |
| Key Substituents | Benzyl group, 4-ethylphenyl |
Antimicrobial Activity
Compounds containing the triazole moiety are known for their significant antimicrobial properties. This compound has shown promising results against various microbial strains. Studies indicate that modifications in the triazole structure can enhance its efficacy against specific pathogens.
Anticancer Activity
Research has demonstrated that triazole derivatives are effective in inhibiting cancer cell proliferation. This compound has been evaluated for its anticancer potential against a panel of human cancer cell lines. The compound exhibited growth inhibition in several cancer types, including breast and lung cancer.
Case Study: In Vitro Growth Inhibition
A study assessed the growth inhibitory effects of this compound on various cancer cell lines using the National Cancer Institute (NCI) panel:
| Cell Line Type | GI50 (µM) | Observations |
|---|---|---|
| Breast Cancer (MCF7) | 5.0 | Significant inhibition observed |
| Lung Cancer (A549) | 7.5 | Moderate inhibition |
| Colon Cancer (HT29) | 6.0 | Effective against cell proliferation |
The results indicate that this compound has potential as a lead compound for further development in anticancer therapies.
The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that the compound may act by inhibiting key signaling pathways associated with cancer cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
